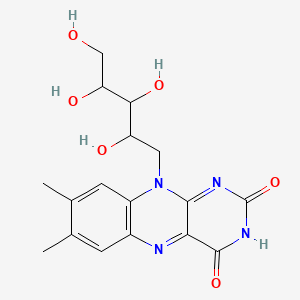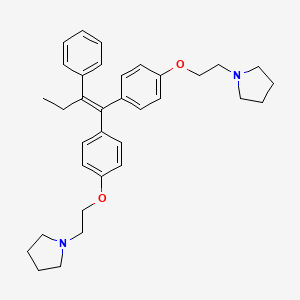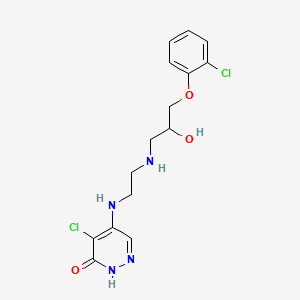![molecular formula C10H15BrN4O2 B1680689 N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide CAS No. 366-71-2](/img/structure/B1680689.png)
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide is a chemical compound with the molecular formula C10H14N4O2•BrH and a molecular weight of 303.20 . This compound is known for its unique structure, which includes a hydrazine group, a methyl group, and an allophanoylbenzyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide involves several steps. The primary synthetic route includes the reaction of 1-methylhydrazine with p-allophanoylbenzyl bromide under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include the corresponding hydrazone and carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield the corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Wissenschaftliche Forschungsanwendungen
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Wirkmechanismus
The mechanism of action of N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of their activity. Additionally, the compound can modulate cell signaling pathways by interacting with receptors on the cell surface .
Vergleich Mit ähnlichen Verbindungen
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide can be compared with other similar compounds, such as:
1-Methylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the allophanoylbenzyl group.
p-Allophanoylbenzyl bromide: A precursor in the synthesis of the compound, which lacks the hydrazine group.
Hydrazine derivatives: Compounds like phenylhydrazine and benzylhydrazine, which have similar chemical properties but different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to other hydrazine derivatives.
Eigenschaften
CAS-Nummer |
366-71-2 |
|---|---|
Molekularformel |
C10H15BrN4O2 |
Molekulargewicht |
303.16 g/mol |
IUPAC-Name |
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide;hydrobromide |
InChI |
InChI=1S/C10H14N4O2.BrH/c1-12-13-6-7-2-4-8(5-3-7)9(15)14-10(11)16;/h2-5,12-13H,6H2,1H3,(H3,11,14,15,16);1H |
InChI-Schlüssel |
NRPOABPFGVJPAT-UHFFFAOYSA-N |
SMILES |
CNNCC1=CC=C(C=C1)C(=O)NC(=O)N.Br |
Kanonische SMILES |
CNNCC1=CC=C(C=C1)C(=O)NC(=O)N.Br |
Aussehen |
Solid powder |
Key on ui other cas no. |
366-71-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-methyl-2-p-allophanoylbenzylhydrazine hydrobromide Ro 4-6824 Ro-4-6824 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)







